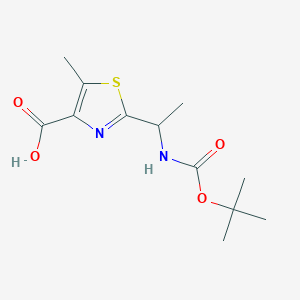

2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid is a chemical compound that features a thiazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid typically involves multiple steps, starting from simpler precursors

Thiazole Synthesis: : The thiazole ring can be synthesized through a cyclization reaction involving aminothiols and α-haloketones.

Carboxylation: : The carboxylic acid group can be introduced through oxidation reactions, such as the use of potassium permanganate (KMnO₄) or other oxidizing agents.

Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The carboxylic acid group can be introduced through oxidation reactions.

Reduction: : Reduction reactions can be used to modify the thiazole ring or other functional groups.

Substitution: : Substitution reactions can be employed to introduce various substituents on the thiazole ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), sodium hypochlorite (NaOCl)

Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

Substitution: : Various alkyl halides, amines, and other nucleophiles

Major Products Formed

Oxidation: : Carboxylic acids

Reduction: : Alcohols, amines

Substitution: : Alkylated or acylated derivatives

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions such as:

- Peptide Synthesis : The Boc-protected amine allows for the sequential addition of amino acids to form peptides. The deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA), facilitating the formation of peptide bonds.

- Functionalization Reactions : The thiazole ring can undergo various substitution reactions to introduce different functional groups, which can modify the biological activity of the resulting compounds.

Synthetic Routes

The synthesis generally involves several steps:

- Thiazole Ring Formation : Cyclization reactions using aminothiols and α-haloketones.

- Carboxylation : Introduction of the carboxylic acid group through oxidation reactions.

- Boc Protection : Protecting the amine group using di-tert-butyl dicarbonate (Boc₂O) in basic conditions.

Medicinal Chemistry

Drug Development Potential

The thiazole moiety is prevalent in biologically active compounds, making this derivative a candidate for drug development. Its applications include:

- Antimicrobial Agents : Compounds containing thiazole rings have shown promising antimicrobial properties, which can be further explored using this intermediate.

- Anticancer Research : Similar thiazole derivatives have been linked to anticancer activity, indicating potential pathways for further research into this compound's effects on cancer cells .

Material Science

Development of New Materials

The compound can also be explored in material science for its potential use in developing new materials or as a reagent in chemical manufacturing processes. Its unique structure may impart specific properties desirable in various applications.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid | Structure | Anti-inflammatory |

| 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | Structure | Antimicrobial |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Structure | Anticancer |

Case Studies and Research Findings

-

Biological Activity Exploration

A study demonstrated that derivatives of thiazole exhibit significant biological activity against various pathogens and cancer cell lines. The research emphasizes the importance of structural modifications on biological efficacy, suggesting that 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid could be further optimized for enhanced activity . -

Synthesis Methodologies

Recent advancements in synthetic methodologies highlight the efficiency of using continuous flow chemistry for producing compounds like this compound. This method improves yield and reduces reaction times compared to traditional batch processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions, while the carboxylic acid group can engage in ionic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: : Another Boc-protected amine with a different ring structure.

2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: : Similar Boc-protected amine but with an azetidine ring instead of a thiazole ring.

Uniqueness

The presence of the thiazole ring in 2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid distinguishes it from other Boc-protected amines, providing unique chemical and biological properties.

Activité Biologique

2-(1-((tert-Butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid, also known as Boc-protected thiazole derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine group. Its chemical formula is C12H18N2O4S, with a molecular weight of approximately 286.34 g/mol . The presence of the Boc group plays a crucial role in its reactivity and biological activity.

The primary action mechanism involves the deprotection of the Boc group, which allows the free amine to participate in further reactions, particularly in peptide synthesis. This process is typically facilitated by trifluoroacetic acid (TFA), requiring specific conditions such as temperature and reaction time.

Antioxidant and Antimicrobial Properties

Thiazole derivatives have been recognized for their antioxidant and antimicrobial activities. Studies indicate that compounds with similar structures exhibit significant protective effects against oxidative stress and have potential applications in treating conditions related to hyperglycemia and inflammation .

Inhibition of Cancer Cell Growth

Recent research has highlighted the potential of thiazole derivatives in cancer therapy. For instance, studies on related compounds show that they can inhibit specific mitotic kinesins, leading to the induction of multipolarity in cancer cells, which disrupts normal cell division and promotes cell death .

Study on Insulin Sensitivity

A notable study investigated the effects of a thiazole derivative similar to this compound on insulin sensitivity and lipid profiles in diabetic rats. The compound significantly reduced serum glucose levels and improved lipid profiles by decreasing triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C) . Histopathological examinations confirmed the restoration of pancreatic morphology in treated animals.

Synthesis and Biological Evaluation

Another study focused on synthesizing various thiazole derivatives and evaluating their biological activities. The synthesized compounds demonstrated micromolar inhibition of specific cellular targets involved in mitosis, suggesting their potential as therapeutic agents against cancers characterized by centrosome amplification .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other Boc-protected amines:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid | Structure | Anti-inflammatory |

| 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid | Structure | Antimicrobial |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Structure | Anticancer |

Propriétés

IUPAC Name |

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-6(13-11(17)18-12(3,4)5)9-14-8(10(15)16)7(2)19-9/h6H,1-5H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZYPKDFEHTFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.